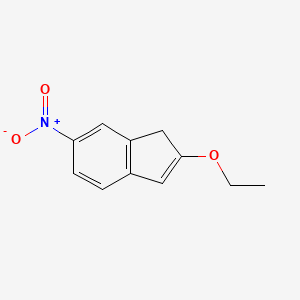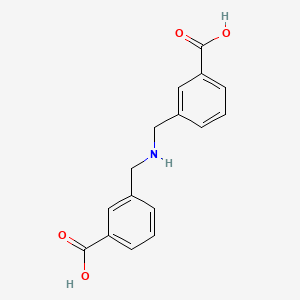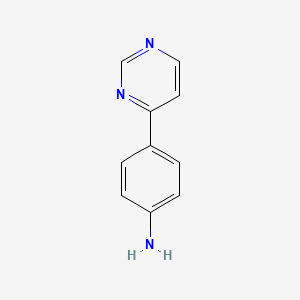
4-Amino-3-(dimethylsulfamoylamino)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(dimethylsulfamoylamino)pyridine, also known as 4-amino-3-dimethylsulfamoyl pyridine, is an organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is a white crystalline solid that is soluble in water and has a melting point of 83.2 °C. This compound is a derivative of pyridine and is often used as a starting material in the synthesis of other compounds. It has various applications in the fields of medicine, agriculture, and other industries.
作用機序
The mechanism of action of 4-Amino-3-(dimethylsulfamoylamino)pyridine is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds. It is also believed that it may act as a chelating agent, binding to metal ions and forming complexes. It may also act as a reducing agent, reducing the oxidation state of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that it may have some effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. In addition, it may have some effect on the absorption of certain compounds, as well as on the transport of certain compounds across cell membranes.
実験室実験の利点と制限
The advantages of using 4-Amino-3-(dimethylsulfamoylamino)pyridine in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and is not prone to decomposition or oxidation. However, it is important to note that it can react with certain compounds, such as acids and bases, and should be handled with care.
将来の方向性
For research involving 4-Amino-3-(dimethylsulfamoylamino)pyridine include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. It could also be used in the synthesis of various other compounds, such as dyes, pigments, and polymers. In addition, further research could be conducted into its potential toxicity and environmental impact. Finally, further research could be conducted into its potential use in drug delivery systems and other medical applications.
合成法
4-Amino-3-(dimethylsulfamoylamino)pyridine can be synthesized in several different ways. One method involves combining 3-dimethylsulfamoyl pyridine and ammonia under basic conditions to form the desired product. Another method involves reacting 3-dimethylsulfamoyl pyridine with an alkyl halide in the presence of a base. The third method involves reacting 3-dimethylsulfamoyl pyridine with an alkylating agent in the presence of a base. The fourth method involves reacting 3-dimethylsulfamoyl pyridine with an amine in the presence of a base.
科学的研究の応用
4-Amino-3-(dimethylsulfamoylamino)pyridine has been used in various scientific research applications. It has been used in the synthesis of various pharmaceuticals and agrochemicals, such as anti-inflammatory drugs, antimicrobial agents, and insecticides. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers and monomers. In addition, it has been used in the synthesis of various biocides, herbicides, and fungicides.
特性
IUPAC Name |
4-amino-3-(dimethylsulfamoylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)10-7-5-9-4-3-6(7)8/h3-5,10H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHYNZDGQLMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)




![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)




